3-Thiazol-2-yl-pyridine
Overview
Description
“3-Thiazol-2-yl-pyridine” is a compound that contains a thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
The synthesis of thiazole derivatives involves various methods. For instance, the reaction of hydrazonoyl halides with 2-(4-formylphenoxy)-N-(thiazol-2-yl)acetamide in ethanol and triethylamine yields 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The reaction of 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione with arylidenemalononitrile yields 5-amino-2-(2-(1-(2-fluorophenyl)-3-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-3-oxopropylsulfanyl)-acetylamino)-benzoic acid ethyl ester .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Anticancer Potential
3-Thiazol-2-yl-pyridine derivatives have been explored for their anticancer properties. A study by Ivasechko et al. (2022) developed novel pyridine-thiazole hybrid molecules that showed high antiproliferative activity against various types of tumors, including carcinomas of colon, breast, lung, glioblastoma, and leukemia. Another study by Zou et al. (2020) synthesized pyridine hydrazyl thiazole metal complexes that demonstrated significant antitumor activity.
Molecular Modeling and Spectral Analysis
Research by Bhaskar & Ramachandraiah (2017) focused on synthesizing 3-{2-[N'-(1-Pyridin-2-yl-ethylidene)-hydrazino]-thiazol-4-yl} coumarins and studying their spectral and molecular properties, which could have implications in understanding the active form of biologically active compounds.
Chemical Functional Unit Analysis
The study by Bhatia, Malkhede, & Bharatam (2013) provided insights into the versatile chemical functional unit present in N‐(Pyridin‐2‐yl)thiazol‐2‐amine, showing various isomeric structures and their implications in chemical reactions.
Synthesis and Crystal Structures
Research by Xun-Zhong et al. (2020) involved the synthesis and crystal structure analysis of zinc(II) complexes with pyridine thiazole derivatives. This study emphasized the potential of these compounds in developing new bioactive materials with antimicrobial and antitumor properties.
Photophysical Investigation
A study by Happ et al. (2011) focused on the synthesis of a terpolymer containing a 2-(pyridine-2-yl)thiazole donor-type ligand, investigating its resonance energy transfer properties, which could have applications in fluorescent chemosensing.
Safety And Hazards
While specific safety and hazards data for “3-Thiazol-2-yl-pyridine” is not available, general safety measures for handling similar compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Future Directions
Thiazole derivatives have shown diverse biological activities and have been the focus of many research studies . Future research may focus on the design and development of different thiazole derivatives, including “3-Thiazol-2-yl-pyridine”, to act as potential drug molecules with lesser side effects .
properties
IUPAC Name |
2-pyridin-3-yl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S/c1-2-7(6-9-3-1)8-10-4-5-11-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCSNGBKVXKBPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457872 | |
Record name | 3-Thiazol-2-yl-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Thiazol-2-yl-pyridine | |
CAS RN |
53911-41-4 | |
Record name | 3-(2-Thiazolyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53911-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Thiazol-2-yl-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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